![molecular formula C8H9ClN2 B1313825 3-aminoindole HCl CAS No. 57778-93-5](/img/structure/B1313825.png)
3-aminoindole HCl
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Overview
Description
3-Aminoindole HCl, also known as 1H-Indol-3-ylamine Hydrochloride, is a research chemical with analgesic properties . It has broad applications such as anticancer agents and diabetes prevention .
Synthesis Analysis
A novel, low-cost method for the preparation of not easily accessible free 3-aminoindoles has been developed . This approach is based on a well-established reaction between indoles and nitrostyrene in the presence of phosphorous acid, which results in the formation of 4′-phenyl-4′H-spiro [indole-3,5′-isoxazoles] . The latter could be transformed to corresponding aminated indoles by reaction with hydrazine hydrate in good or excellent yields upon microwave-assisted heating .
Molecular Structure Analysis
The molecular formula of 3-Aminoindole HCl is C8H9ClN2 .
Chemical Reactions Analysis
The synthesis of 3-aminoindole derivatives involves a green cascade approach to prepare a variety of 3-aminoindole derivatives in good to excellent yields through an iron (III)-catalyzed dehydrogenative cross-coupling reaction of 2-arylindoles and primary benzylamines under mild reaction conditions .
Physical And Chemical Properties Analysis
3-Aminoindole HCl is a solid substance with a grey to black color . It has a melting point of 180 °C (decomposition) and is hygroscopic . It is slightly soluble in DMSO and Methanol .
Scientific Research Applications
Synthesis of Indole Derivatives
3-aminoindole HCl serves as a precursor in the synthesis of various indole derivatives. These derivatives are synthesized through reactions like the Curtius rearrangement and palladium-catalyzed amination, which are crucial in medicinal chemistry for creating compounds with potential therapeutic effects .
Pharmacological Research
Indole derivatives, including those derived from 3-aminoindole, exhibit diverse biological activities. They are studied for their pharmacological potential in treating various diseases due to their interaction with biological systems .
Plant Biology
Indole compounds like 3-aminoindole derivatives are structurally similar to plant hormones such as indole-3-acetic acid, which is involved in plant growth and development. Research in this field explores the role of these compounds in plant physiology .
Chemical Reactions and Mechanisms
Researchers utilize 3-aminoindole HCl to study different chemical reactions and mechanisms, such as dehydrogenative cross-coupling reactions, which are important for constructing complex molecular architectures .
Safety And Hazards
properties
IUPAC Name |
1H-indol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5,10H,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJOKFIOBSENCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482100 |
Source
|
Record name | 3-aminoindole HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-aminoindole HCl | |
CAS RN |
57778-93-5 |
Source
|
Record name | 3-aminoindole HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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